molecular formula C18H19N3O2 B6974414 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile

4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile

Cat. No.: B6974414
M. Wt: 309.4 g/mol
InChI Key: AQCMTDXKIYDLLA-UHFFFAOYSA-N
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Description

4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile is a complex organic compound that features a furan ring, a piperazine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile typically involves multiple steps:

  • Formation of the Furan-2-ylmethylpiperazine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and piperazine.

      Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form furan-2-ylmethylpiperazine.

  • Coupling with 3-Methylbenzonitrile

      Starting Materials: Furan-2-ylmethylpiperazine and 3-methylbenzonitrile.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzylamine.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile has potential applications in drug discovery. Its piperazine moiety is a common feature in many pharmacologically active compounds, suggesting potential as a lead compound in medicinal chemistry.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The presence of the furan ring and piperazine moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the production of advanced materials, including polymers and coatings, due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could facilitate binding to these targets, while the furan ring might enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Similar structure but with a pyridine ring instead of a furan ring.

    4-[4-(Thiophen-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Contains a thiophene ring instead of a furan ring.

    4-[4-(Benzyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Features a benzyl group instead of a furan ring.

Uniqueness

The uniqueness of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile lies in its furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different aromatic rings. This can influence its interaction with biological targets and its chemical behavior, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-(furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14-11-15(12-19)4-5-17(14)18(22)21-8-6-20(7-9-21)13-16-3-2-10-23-16/h2-5,10-11H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCMTDXKIYDLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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